

Erroneous Identification of E354: Clarification and Application of Magnesium-Based Food Additives

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Compound of Interest

Compound Name: Magnesium tartrate

Cat. No.: B1611172

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Initial Premise Correction: The food additive E354 is identified as Calcium Tartrate, not **Magnesium Tartrate**.^{[1][2][3][4][5]} **Magnesium Tartrate** is not an approved food additive under the E-number system in the European Union. This document provides detailed application notes for various approved magnesium compounds used as food additives, addressing the core request for information on magnesium-based additives in the food industry for researchers, scientists, and drug development professionals.

Calcium Tartrate (E354): A Brief Overview

Calcium Tartrate (E354) is the calcium salt of L-tartaric acid, which is naturally abundant in grapes and is a byproduct of the wine industry.^{[1][3][4][5][6][7]} Its primary functions in food products are as an acidity regulator, preservative, and stabilizer.^{[1][2][3][4]}

Key applications include:

- **Acidity Regulation:** Maintains a desired pH in foods and beverages, contributing to stability and consistent taste.^{[1][2]}
- **Preservation:** Inhibits microbial growth, thereby extending the shelf life of products such as fish and fruit preserves.^{[1][5]}
- **Stabilization:** It is used to stabilize wines and keep jellies stable.^{[2][3]} It also finds use in canned fruits and vegetables, desserts, and ice cream.^[2]

Approved Magnesium-Based Food Additives and Their Applications

Several magnesium compounds are approved as food additives in the European Union and other regions. Each possesses unique physicochemical properties that lend them to specific applications in food technology.

Table 1: Summary of Approved Magnesium-Based Food Additives and Their Functions

E-Number	Compound Name(s)	Primary Functions	Key Applications
E343	Magnesium Phosphates (Monomagnesium, Dimagnesium, Trimagnesium)	Acidity regulator, anti-caking agent, sequestrant, stabilizer, emulsifier. [8] [9] [10] [11] [12]	Processed cheese, breakfast cereals, liquid eggs, bakery products, processed meats. [8] [9] [11]
E345(i)	Trimagnesium Citrate	Stabilizer, anti-caking agent. [13]	Solid food supplements. [13]
E470b	Magnesium Stearate	Anti-caking agent, lubricant, binder, emulsifier. [14] [15] [16]	Confectionery (e.g., pressed mints), chewing gum, baking ingredients, baby formulas. [14] [16]
E504	Magnesium Carbonates (Magnesium Carbonate, Magnesium Bicarbonate)	Acidity regulator, anti-caking agent, stabilizer, raising agent. [17] [18] [19] [20] [21]	Table salt, powdered sugar, flour, dairy products, confectionery, chewing gum. [18] [19]
E511	Magnesium Chloride	Firming agent, stabilizer, flavor enhancer, color retention agent, coagulant. [22] [23] [24] [25]	Tofu production, canned vegetables, dairy products, beverages. [22] [24]
E528	Magnesium Hydroxide	Acidity regulator, stabilizer, anti-caking agent, color fixative. [26] [27] [28] [29] [30]	Canned vegetables, cheese processing, bakery products, dietary supplements. [26] [27] [30]
E530	Magnesium Oxide	Anti-caking agent, acidity regulator, color	Powdered milk, cream powder, cocoa

		retention.[31][32][33] [34]	products, canned peas.[31][33]
E553a	Magnesium Silicate	Anti-caking agent, filling agent, coating agent.[35][36][37][38] [39]	Table salt, vanilla powder, powdered sugar, spices, cheese. [35][37]

Application Notes and Protocols

Magnesium Carbonate (E504) as an Anti-Caking Agent

Application: Magnesium Carbonate is widely used to prevent the formation of lumps in powdered or granulated food products, such as table salt, spices, and powdered sugar, by absorbing moisture and ensuring the product remains free-flowing.[19][20][21]

Physicochemical Properties:

- Appearance: Light, white, bulky powder.[20]
- Solubility: Practically insoluble in water, but solubility increases in the presence of carbon dioxide.[20]
- Hygroscopic Nature: Possesses the ability to absorb moisture.[20]

Experimental Protocol: Evaluation of Anti-Caking Efficacy

Objective: To quantify the effectiveness of Magnesium Carbonate (E504) as an anti-caking agent in a model powdered food system (e.g., table salt).

Materials:

- Fine-grade table salt (NaCl)
- Food-grade Magnesium Carbonate (E504)
- Controlled humidity chamber (e.g., desiccator with a saturated salt solution to maintain constant humidity)

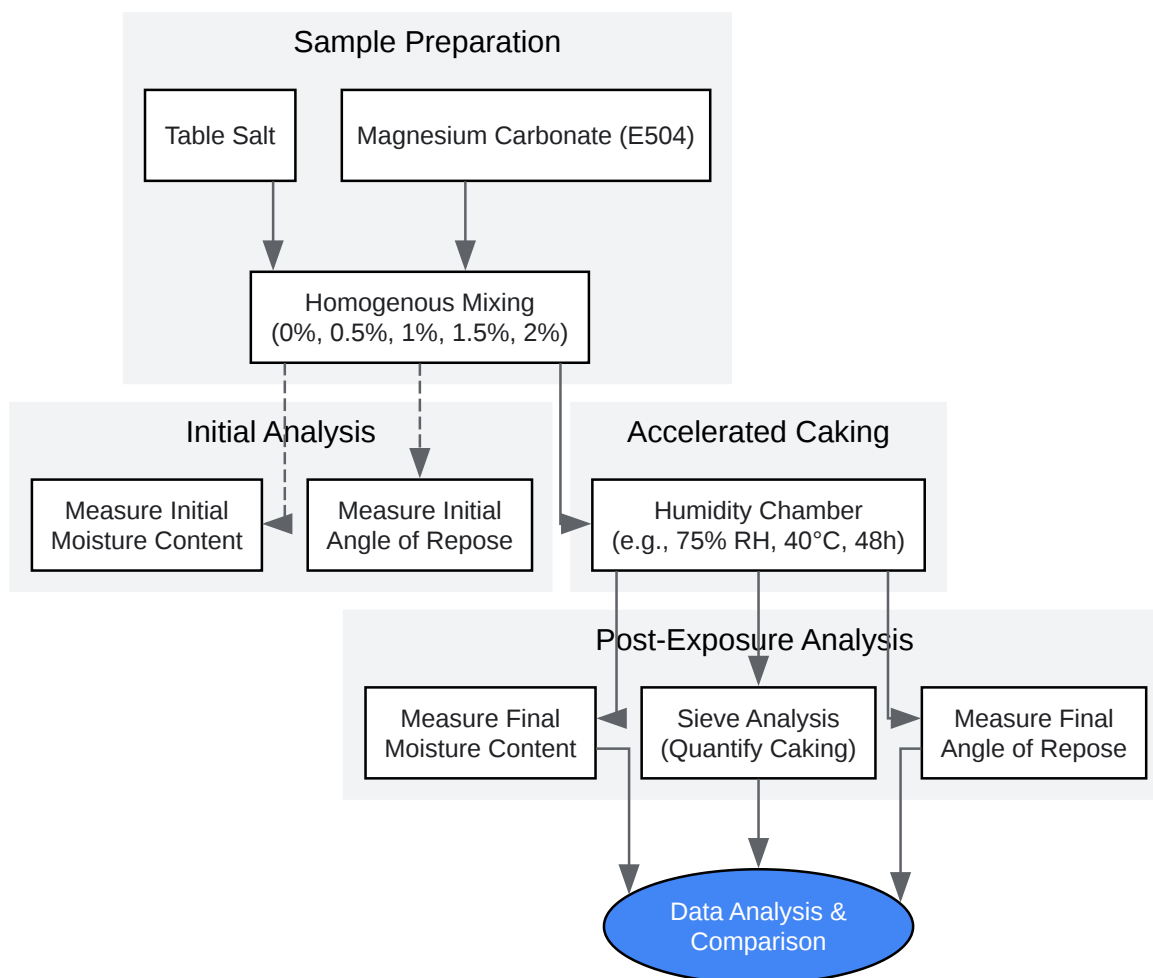
- Sieve shaker with a standard mesh sieve (e.g., 35 mesh)
- Angle of repose measurement apparatus
- Moisture analyzer

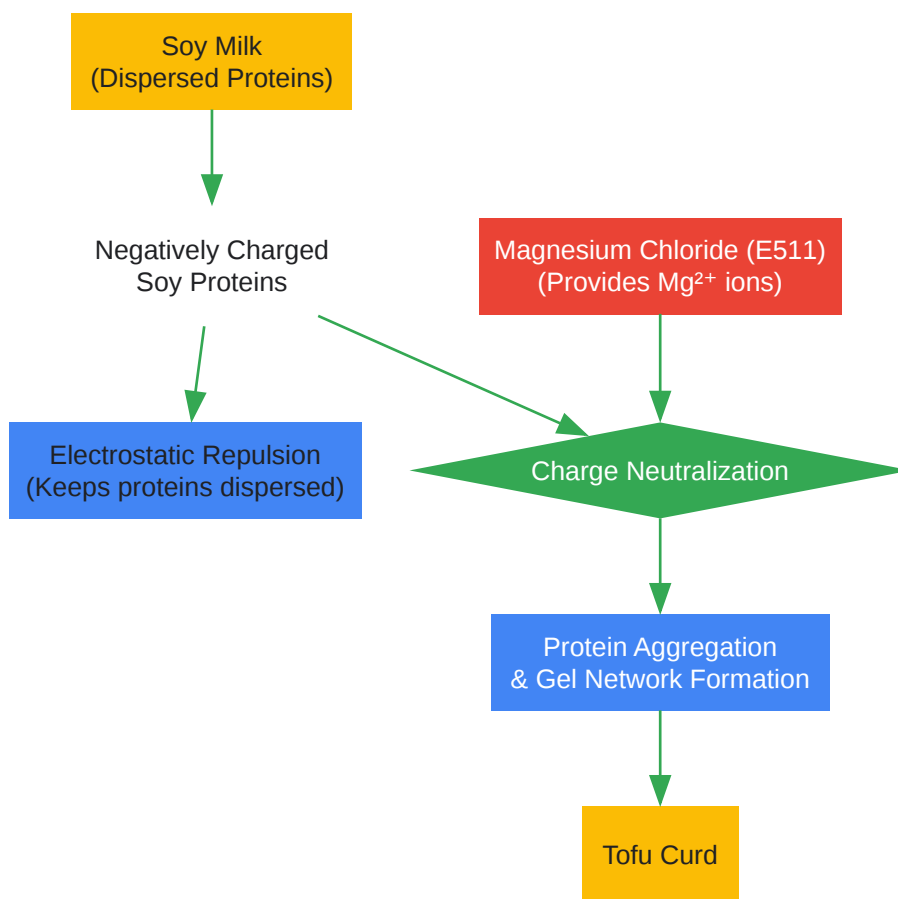
Methodology:

- Sample Preparation: Prepare several 100g batches of table salt with varying concentrations of Magnesium Carbonate (e.g., 0%, 0.5%, 1.0%, 1.5%, 2.0% w/w). Ensure homogenous mixing.
- Initial Analysis: For each batch, immediately measure and record the initial moisture content and the angle of repose. The angle of repose is a measure of the flowability of a powder.
- Accelerated Caking (Humidity Exposure):
 - Place a 50g sample of each batch in an open petri dish.
 - Store all samples in a controlled humidity chamber at a constant relative humidity (e.g., 75% RH) and temperature (e.g., 40°C) for a period of 48 hours.
- Post-Exposure Analysis:
 - After the exposure period, remove the samples and allow them to equilibrate to room temperature.
 - Measure the final moisture content of each sample.
 - Assess the degree of caking by passing each sample through the sieve shaker for a fixed time (e.g., 2 minutes). Weigh the amount of salt that remains on the sieve (the caked portion).
 - Measure the angle of repose for the portion of the powder that passed through the sieve.
- Data Analysis:

- Compare the weight of the caked portion and the change in the angle of repose across the different concentrations of Magnesium Carbonate. A lower weight of caked material and a smaller change in the angle of repose indicate higher anti-caking efficacy.

Expected Outcome: The addition of Magnesium Carbonate is expected to significantly reduce the amount of caked material and maintain a lower angle of repose compared to the control sample (0% E504), demonstrating its effectiveness as an anti-caking agent.





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